molecular formula C8H3F4NO4 B2884158 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid CAS No. 1389313-52-3

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid

Cat. No.: B2884158
CAS No.: 1389313-52-3
M. Wt: 253.109
InChI Key: FEGCOZKWDPXHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid (CAS: 1389313-52-3 ) is a high-purity benzoic acid derivative supplied with a minimum purity of ≥98% . This compound is characterized by its molecular formula of C₈H₃F₄NO₄ and a molecular weight of 253.11 g/mol . It is offered for research and further manufacturing applications and is strictly not intended for direct human use . Structurally, this compound is a versatile synthetic building block. The presence of both electron-withdrawing trifluoromethyl and nitro groups on the aromatic ring makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules. A key research application of this compound and its closely related derivatives is in the pharmaceutical industry, where it serves as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs) . For instance, such intermediates are utilized in the synthesis of meta-diamide compounds and Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs with significant importance in oncology, including the development of therapeutics like Rucaparib . For safe handling, please note the following hazard information: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation . Appropriate personal protective equipment should be worn. The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGCOZKWDPXHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389313-52-3
Record name 2-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethyl groups can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

Key analogues include:

  • 3-Fluoro-5-nitrobenzaldehyde (CAS 16403-62): Lacks the trifluoromethyl and carboxylic acid groups but shares the 3-nitro and 5-fluoro substitution pattern. This aldehyde is less acidic (pKa ~12–14) compared to the benzoic acid derivative (pKa ~1.5–2.5) due to the absence of the ionizable -COOH group .
  • 3-Fluoro-5-thiophen-2-ylbenzoic acid (CAS 1261937-31-8): Replaces the -CF₃ and -NO₂ groups with a thiophene ring. ~3.5 for the target compound) .
  • 2,4,5-Trifluoro-3-methoxybenzoic acid (from Biopharmacule): Features methoxy (-OCH₃) instead of nitro (-NO₂), which decreases electron-withdrawing effects, raising pKa (~3.0–3.5) and altering reactivity in electrophilic substitutions .

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP pKa
2-Fluoro-5-CF₃-3-NO₂-benzoic acid 267.12 180–185 (dec.) ~3.5 ~1.8
3-Fluoro-5-nitrobenzaldehyde 169.10 95–98 ~1.2 N/A
3-Fluoro-5-thiophen-benzoic acid 225.22 150–155 ~2.1 ~2.3
2,4,5-Trifluoro-3-methoxybenzoic acid 218.12 120–125 ~2.8 ~3.2

Notes: Data estimated from structural analogues . Dec. = decomposition.

Biological Activity

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group, along with the nitro and fluoro substituents, may influence its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C8H4F4N2O4C_8H_4F_4N_2O_4. The presence of the trifluoromethyl group (CF₃) is notable for enhancing lipophilicity and metabolic stability, which can improve the bioavailability of the compound in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing trifluoromethyl and nitro groups. For instance, derivatives similar to this compound have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound 22 (related structure)0.031–0.062MRSA, VRSA
Salicylanilide derivatives0.25–64S. aureus ATCC 29213
Trifluoromethyl salicylanilides0.25–0.5S. aureus

These findings suggest that the trifluoromethyl group may enhance the interaction with bacterial targets, leading to improved antimicrobial activity.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of similar compounds. Compounds with MIC values below 1 µg/mL against S. aureus demonstrated selectivity indices greater than 10 when tested against Vero cells, indicating a favorable therapeutic window .

The mechanism by which compounds like this compound exert their antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the nitro group is often associated with the generation of reactive nitrogen species that can damage bacterial DNA and proteins.

Study on Fluoro and Trifluoromethyl Derivatives

A comprehensive study evaluated various fluoro and trifluoromethyl-substituted benzoic acids for their antimicrobial properties. The results indicated that compounds with multiple fluorine substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts .

Lead Optimization Research

Research focusing on lead optimization has revealed that modifications at specific positions on the benzoic acid scaffold can significantly alter biological activity. For instance, introducing additional halogen atoms or varying substituent positions has been shown to improve binding affinity to bacterial targets .

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid, and how do they influence its chemical reactivity?

  • Answer : The compound contains three critical functional groups:

  • Fluoro group : Enhances lipophilicity and metabolic stability, influencing bioavailability in drug design .
  • Trifluoromethyl group : Increases electron-withdrawing effects, stabilizing intermediates in substitution reactions .
  • Nitro group : Facilitates redox-active behavior, enabling applications in peroxidizing agents or as a precursor for amine derivatives via reduction .
  • Carboxylic acid : Enables salt formation, solubility modulation, and coordination chemistry (e.g., ligand design) .
    • Methodological Insight: Prioritize functional group compatibility during multi-step syntheses to avoid unintended side reactions (e.g., nitro group reduction before fluorination).

Q. What solvent systems and reaction conditions optimize the synthesis of this compound?

  • Answer :

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic fluorination due to their ability to stabilize ionic intermediates .
  • Temperature : Controlled heating (80–120°C) improves fluorination efficiency while minimizing decomposition .
  • Catalysts : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd) may enhance regioselectivity in aromatic substitutions .
    • Data Table:
ParameterOptimal RangeReference
Reaction Temp80–120°C
Solvent Polarityε > 30 (DMF/DMSO)

Q. How does the compound’s solubility profile impact experimental design?

  • Answer :

  • Water solubility : Limited (<1 mg/mL), necessitating use of co-solvents (e.g., ethanol, acetone) or buffered aqueous systems for biological assays .
  • Organic solvents : High solubility in DCM, THF, and acetonitrile supports purification via column chromatography .
    • Methodological Insight: Pre-screen solubility in target assay buffers to avoid precipitation during in vitro studies.

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing structural purity?

  • Answer :

  • NMR : ¹⁹F NMR identifies fluorine environment; ¹H/¹³C NMR confirms substitution patterns (e.g., meta vs. para) .
  • HPLC-MS : Quantifies purity and detects trace intermediates (e.g., de-fluorinated byproducts) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
    • Methodological Insight: Use deuterated DMSO for NMR to resolve overlapping aromatic proton signals.

Q. How can regioselective fluorination be achieved during synthesis?

  • Answer :

  • Directed ortho-metalation : Use directing groups (e.g., nitro) to position fluorine at specific sites .
  • Electrophilic fluorination : Reagents like Selectfluor® target electron-rich aromatic positions .
  • Microwave-assisted synthesis : Enhances reaction kinetics and selectivity for meta/para fluorination .
    • Data Table:
MethodRegioselectivityYield (%)
Electrophilic FluorinationPara > Meta65–75
Microwave SynthesisMeta dominance80–85

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Answer :

  • DFT Calculations : Model transition states for fluorination or nitro group reduction (e.g., using Gaussian or ORCA) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) .
    • Methodological Insight: Validate computational predictions with experimental kinetics (e.g., Arrhenius plots).

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction pathways?

  • Answer :

  • Steric effects : The bulky CF₃ group hinders electrophilic attack at adjacent positions, directing reactions to meta sites .
  • Electronic effects : Strong electron-withdrawing nature deactivates the ring, slowing SNAr reactions unless activated by electron-donating groups .
    • Case Study: In Suzuki-Miyaura couplings, CF₃ groups reduce Pd catalyst efficiency unless bulky ligands (e.g., SPhos) are used .

Q. What strategies mitigate decomposition during long-term storage or reaction conditions?

  • Answer :

  • Storage : Argon atmosphere at –20°C prevents hydrolysis of the nitro group .
  • Stabilizers : Add radical scavengers (e.g., BHT) to nitro-containing systems to inhibit oxidative degradation .
    • Methodological Insight: Monitor decomposition via TLC or HPLC at regular intervals during prolonged reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.